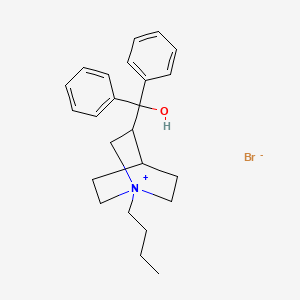
(1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropyl)methanamine: is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropylmethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropyl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of 2-chloropyridine with trifluoromethylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, leading to partially or fully reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and various peracids.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced pyridine derivatives or trifluoromethyl-substituted cyclopropylmethanamine.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various catalytic processes.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.
Industry:
Agrochemicals: The compound can be used in the development of new pesticides or herbicides, leveraging its unique chemical properties to enhance efficacy and reduce environmental impact.
Polymers: It can be incorporated into polymer structures to modify their physical and chemical properties, leading to advanced materials with specific applications.
Mecanismo De Acción
The mechanism of action of (1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the cyclopropylmethanamine moiety can modulate the compound’s overall conformation and reactivity. This combination of structural features allows the compound to exert its effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
- 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
- 1-[2-(Trifluoromethyl)pyridin-4-yl]cyclopropyl]methanamine
- (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Comparison:
- Structural Differences: While these compounds share the trifluoromethyl-pyridine core, they differ in the attached functional groups, such as piperazine, cyclopropyl, or methanamine moieties.
- Unique Properties: (1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl and methanamine groups, which confer distinct chemical and biological properties compared to its analogs.
- Applications: The unique combination of functional groups in this compound makes it particularly suitable for applications in drug development, catalysis, and material science, where specific structural features are crucial for activity and selectivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H11F3N2 |
|---|---|
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
[1-[6-(trifluoromethyl)pyridin-2-yl]cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-3-1-2-7(15-8)9(6-14)4-5-9/h1-3H,4-6,14H2 |
Clave InChI |
UWHRBHFKGHFJJB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CN)C2=NC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


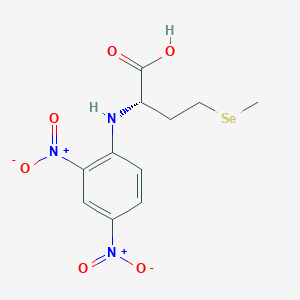
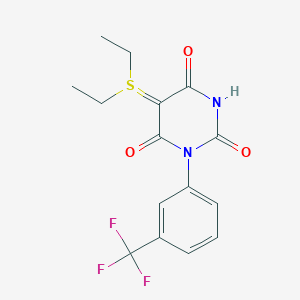
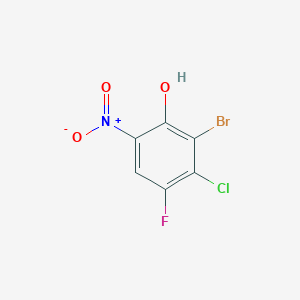
![Thiazolo[5,4-d]pyrimidine-2,7-diamine, N7-[3-chloro-4-(trifluoromethyl)phenyl]-N2-(2,6-dichlorophenyl)-](/img/structure/B12639088.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-methylphenoxy)methyl]-4-pentyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12639089.png)

![4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639104.png)
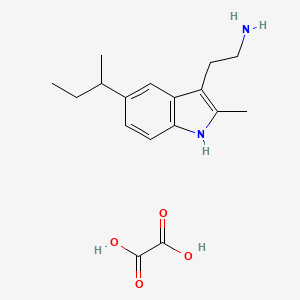
![1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B12639131.png)
![ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]pyrimidine-5-carboxylate](/img/structure/B12639136.png)
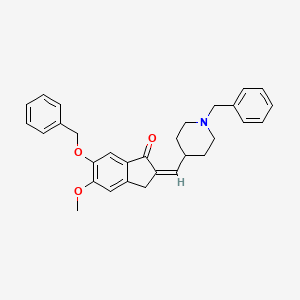
![1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one](/img/structure/B12639140.png)
![5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639154.png)
